4-Bromo-4,4-difluorobutan-1-ol

Description

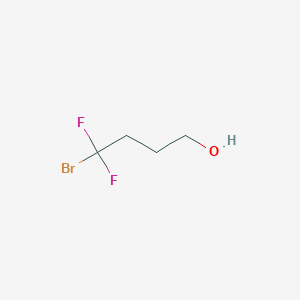

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-4,4-difluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVXWKFHZLGKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371245 | |

| Record name | 4-bromo-4,4-difluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-60-1 | |

| Record name | 4-bromo-4,4-difluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-4,4-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4,4-difluorobutan-1-ol (CAS Number 155957-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-4,4-difluorobutan-1-ol (CAS No. 155957-60-1), a halogenated alcohol of significant interest in synthetic and medicinal chemistry. This document consolidates available physicochemical data, outlines general synthetic strategies, discusses its potential applications, and provides essential safety information. Due to the limited availability of public experimental data, this guide combines reported information with predicted properties to offer a thorough profile of the compound.

Chemical Identity and Physicochemical Properties

This compound is an organofluorine compound characterized by a four-carbon chain with a primary alcohol at one end and a bromine and two fluorine atoms at the other.[1] This unique substitution pattern imparts distinct chemical reactivity and properties valuable for the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155957-60-1 | [1][2][3] |

| Molecular Formula | C₄H₇BrF₂O | [1][2] |

| Molecular Weight | 189.00 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Canonical SMILES | C(CC(F)(F)Br)CO | [2] |

| InChI Key | YMVXWKFHZLGKAX-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 187.96483 Da | [2] |

| Topological Polar Surface Area | 20.2 Ų (Predicted) | [2] |

| XLogP3 | 1.3 (Predicted) | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general synthetic strategies can be inferred from its structure.

General Synthesis Routes

Two primary conceptual pathways for the synthesis of this compound are:

-

Halogenation of Butanol Derivatives: This approach would involve the sequential or simultaneous introduction of bromine and fluorine atoms onto a butanol-based starting material.

-

Fluorination of Bromo Compounds: A plausible route involves the fluorination of a precursor such as 4-bromobutan-1-ol using a suitable fluorinating agent.[1]

A potential multi-step synthesis could also be designed to achieve the desired product with controlled stereochemistry and yield.[1]

Chemical Reactivity

The functional groups of this compound dictate its reactivity:

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles in SN2 reactions, allowing for the introduction of other functional groups.[1]

-

Elimination Reactions: Treatment with a base can lead to elimination reactions, forming unsaturated compounds.[1]

-

Oxidation/Reduction: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or the entire molecule can be subjected to reduction.[1]

Spectroscopic Data

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.97211 |

| [M+Na]⁺ | 210.95405 |

| [M-H]⁻ | 186.95755 |

| [M+NH₄]⁺ | 205.99865 |

| [M+K]⁺ | 226.92799 |

| [M+H-H₂O]⁺ | 170.96209 |

| [M+HCOO]⁻ | 232.96303 |

Data sourced from PubChemLite.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Synthetic Chemistry

It serves as a versatile intermediate for the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of both a reactive bromine atom and a primary alcohol allows for orthogonal chemical modifications.

Drug Development

The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and bioavailability. As a fluorinated building block, this compound can be used to synthesize novel compounds for drug discovery programs.

Materials Science

The distinct properties imparted by the gem-difluoro and bromo functionalities suggest potential applications in the development of new materials with specific characteristics.[1]

Safety and Handling

Based on GHS classifications, this compound is considered a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising chemical entity with significant potential as a building block in various fields, particularly in the synthesis of fluorinated organic molecules for pharmaceutical and materials science applications. While a comprehensive experimental dataset for this compound is not yet publicly available, the predicted properties and known reactivity patterns of its functional groups provide a solid foundation for its use in research and development. Further investigation into its synthesis and a full characterization of its properties would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to 4-Bromo-4,4-difluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-4,4-difluorobutan-1-ol, a halogenated fluorochemical with significant potential as a versatile synthetic intermediate in advanced research and development.

Core Physicochemical Properties

This compound (CAS No. 155957-60-1) is an organofluorine compound featuring a butanol backbone with a bromine atom and two fluorine atoms attached to the terminal carbon.[1][2][3][4][5] This unique combination of halogens significantly influences its chemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[2][6] The strategic incorporation of fluorine atoms can profoundly alter physicochemical characteristics such as metabolic stability, lipophilicity, and bioavailability of target molecules.[6]

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155957-60-1 | [1][2][3][5] |

| Molecular Formula | C4H7BrF2O | [1][2][3][4][5] |

| Molecular Weight | 189.00 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][2][4] |

| Canonical SMILES | C(CC(F)(F)Br)CO | [2][4] |

| InChI Key | YMVXWKFHZLGKAX-UHFFFAOYSA-N | [2][4] |

| XLogP3 (Predicted) | 1.3 | [1][4] |

| Topological Polar Surface Area | 20.2 Ų | [1][4] |

| Monoisotopic Mass | 187.96483 Da | [1][4] |

Due to the limited availability of experimental data for this compound, the following table includes data for a structurally similar compound, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol (CAS No. 234443-21-1), to provide estimated values.

Table 2: Experimental Physicochemical Properties of a Structurally Related Compound (4-Bromo-3,3,4,4-tetrafluorobutan-1-ol)

| Property | Value | Source |

| Boiling Point | 146.2 °C @ 760 Torr | [7] |

| Density | 1.769 g/mL | [7] |

| Refractive Index | 1.3940 | [7] |

Spectral Data (Predicted)

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]+ | 188.97211 |

| [M+Na]+ | 210.95405 |

| [M-H]- | 186.95755 |

| [M+NH4]+ | 205.99865 |

| [M+K]+ | 226.92799 |

| [M+H-H2O]+ | 170.96209 |

| [M+HCOO]- | 232.96303 |

| [M+CH3COO]- | 246.97868 |

Source:[8]

Safety and Handling

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Statements for this compound

| Code | Hazard Statement |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[4]

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from general methods for the halogenation of alcohols.[2] A potential two-step process is outlined below.

Step 1: Bromination of a Butanol Derivative

A common method for the bromination of alcohols involves reaction with sodium bromide in the presence of a strong acid like sulfuric acid.[9]

References

- 1. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 155957-60-1 [smolecule.com]

- 3. This compound | CAS 155957-60-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | C4H7BrF2O | CID 2736272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 155957-60-1 | this compound - Fluoropharm [fluoropharm.com]

- 6. This compound|CAS 155957-60-1 [benchchem.com]

- 7. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol [234443-21-1] | China Manufacturer [gmchemix.com]

- 8. PubChemLite - this compound (C4H7BrF2O) [pubchemlite.lcsb.uni.lu]

- 9. par.nsf.gov [par.nsf.gov]

4-Bromo-4,4-difluorobutan-1-ol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4,4-difluorobutan-1-ol is a halogenated organofluorine compound that serves as a valuable building block in synthetic and medicinal chemistry.[1][2] Its unique structure, featuring a primary alcohol and a bromodifluoromethyl group, offers dual reactivity for the construction of more complex molecules. The presence of the difluoromethylene group can significantly influence the physicochemical properties of derivative compounds, potentially enhancing lipophilicity, metabolic stability, and bioavailability, making it an attractive synthon for drug discovery programs.[2]

Molecular Structure and Formula

The fundamental characteristics of this compound are summarized below.

Molecular Formula: C₄H₇BrF₂O[1]

Structure:

IUPAC Name: this compound[1]

CAS Number: 155957-60-1[3]

Physicochemical and Spectroscopic Data

A comprehensive summary of the known quantitative data for this compound is presented in the following table. It is important to note that while computed values are available, detailed experimental spectroscopic and physical data are not widely published in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 189.00 g/mol | [1] |

| Monoisotopic Mass | 187.96483 Da | [1] |

| Computed XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 187.96483 g/mol | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 67.1 | [1] |

Synthesis and Reactivity

General Synthetic Approaches

-

Halogenation of Butanol Derivatives: A plausible route involves the sequential or simultaneous bromination and fluorination of a suitable butanol derivative.

-

Fluorination of Bromo Compounds: Starting with a precursor such as 4-bromobutan-1-ol, fluorination could be achieved using a suitable fluorinating agent to introduce the two fluorine atoms at the terminal position.[4]

A logical workflow for a potential synthesis is outlined below.

Caption: A potential multi-step synthesis of this compound.

Chemical Reactivity

The bifunctional nature of this compound allows for a range of chemical transformations:

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles in an Sₙ2 reaction, enabling the introduction of different functional groups at the 4-position.[4]

-

Oxidation/Reduction: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or undergo other transformations typical of alcohols.[4]

-

Elimination Reactions: Under basic conditions, elimination of HBr could potentially occur to form a fluorinated alkene.[4]

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for various applications.

Pharmaceutical and Agrochemical Synthesis

The compound serves as a key building block for introducing a fluorinated butyl chain into larger molecules.[4] The fluorine atoms can modulate the biological activity and pharmacokinetic properties of the final compound.

Materials Science

Its unique properties may be leveraged in the development of novel materials with specific functionalities.[4] For instance, it has been used in the synthesis of photoactive ortho-fluoroazobenzene derivatives.[4]

Synthesis of Polyfluorinated Biphenyls

There is potential for its use in the synthesis of polyfluorinated biphenyls, which are valued for their thermal stability and resistance to oxidation.[4]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and use of this compound are not widely available in the public domain. Researchers should rely on general procedures for reactions involving similar fluorinated building blocks and adapt them accordingly, with appropriate safety precautions and analytical monitoring.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromo-4,4-difluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Bromo-4,4-difluorobutan-1-ol, a valuable fluorinated building block in medicinal chemistry and drug development.[1][2] The strategic incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including metabolic stability, lipophilicity, and bioavailability.[1][2] This guide details a primary synthetic route via hydroboration-oxidation of 3-bromo-3,3-difluoropropene and discusses an alternative pathway. It includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Synthetic Routes and Strategies

Two primary synthetic strategies have been identified for the preparation of this compound.

Route 1: Hydroboration-Oxidation of 3-Bromo-3,3-difluoropropene (Primary Route)

This is the recommended and more thoroughly documented route. It involves the anti-Markovnikov addition of a borane reagent across the double bond of 3-bromo-3,3-difluoropropene, followed by oxidation to yield the primary alcohol. This two-step, one-pot reaction is known for its high regioselectivity and generally good yields.[1][3][4]

Route 2: Reduction of an Ethyl 4-Bromo-4,4-difluorobutanoate Precursor (Alternative Route)

Experimental Protocols

Synthesis of 3-Bromo-3,3-difluoropropene (Starting Material for Route 1)

A common method for the synthesis of 3-bromo-3,3-difluoropropene involves the reaction of 2,3-dibromo-1,1,1-trifluoropropane with a suitable base. The following is a representative protocol.

Table 1: Reagents and Materials for the Synthesis of 3-Bromo-3,3-difluoropropene

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dibromo-1,1,1-trifluoropropane | C₃H₃Br₂F₃ | 255.86 | 25.6 g | 0.10 |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 12.3 g | 0.11 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

Protocol:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with potassium tert-butoxide (12.3 g, 0.11 mol) and anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2,3-dibromo-1,1,1-trifluoropropane (25.6 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the slow addition of 100 mL of cold water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to yield 3-bromo-3,3-difluoropropene.

Synthesis of this compound via Hydroboration-Oxidation (Route 1)

This protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkenes.[5][6]

Table 2: Reagents and Materials for the Synthesis of this compound

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-3,3-difluoropropene | C₃H₃BrF₂ | 156.96 | 15.7 g | 0.10 |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) 0.5 M in THF | C₈H₁₅B | 122.02 | 220 mL | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Sodium Hydroxide (3 M aqueous solution) | NaOH | 40.00 | 40 mL | 0.12 |

| Hydrogen Peroxide (30% aqueous solution) | H₂O₂ | 34.01 | 40 mL | (excess) |

Protocol:

-

A dry 500 mL two-necked round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet, is charged with 3-bromo-3,3-difluoropropene (15.7 g, 0.10 mol) and anhydrous THF (100 mL).

-

The flask is cooled to 0 °C in an ice bath.

-

The 0.5 M solution of 9-BBN in THF (220 mL, 0.11 mol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction mixture is cooled again to 0 °C in an ice bath.

-

The 3 M aqueous sodium hydroxide solution (40 mL) is added slowly and carefully, followed by the dropwise addition of 30% hydrogen peroxide (40 mL), ensuring the internal temperature does not exceed 25 °C.

-

The mixture is then stirred at room temperature for 2 hours.

-

The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. For smaller scales or to remove polar impurities, column chromatography can also be employed.

Fractional Distillation

Protocol:

-

The crude this compound is transferred to a round-bottom flask suitable for distillation.

-

A fractional distillation apparatus is assembled, including a Vigreux column, a condenser, and a receiving flask.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced.

-

The flask is heated gently in an oil bath.

-

Fractions are collected based on their boiling point at the given pressure. The main fraction containing the purified product is collected. The expected boiling point will be lower than at atmospheric pressure.

Column Chromatography

Table 3: Conditions for Column Chromatography Purification

| Parameter | Specification |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) |

| Elution Monitoring | Thin-layer chromatography (TLC) with UV visualization or potassium permanganate staining |

Data Presentation

Table 4: Expected Yield and Purity

| Synthesis Step | Product | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Purity (by GC-MS) |

| Dehydrobromination | 3-Bromo-3,3-difluoropropene | 15.7 | 11.8 - 13.3 | >98% |

| Hydroboration-Oxidation | This compound | 18.9 | 14.2 - 16.1 | >95% (crude) |

| Fractional Distillation | This compound | - | - | >99% |

Table 5: Suggested GC-MS Analysis Conditions

| Parameter | Condition |

| GC Column | Mid-polarity column (e.g., Rtx-624 Sil-MS)[7] |

| Injection Mode | Split |

| Initial Oven Temperature | 50 °C[7] |

| Temperature Program | Ramp at 5-10 °C/min to 200 °C[7] |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

Mandatory Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Signaling pathway for the hydroboration-oxidation of 3-bromo-3,3-difluoropropene.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Bromo-4,4-difluorobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel fluorinated building block, 4-Bromo-4,4-difluorobutan-1-ol. Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for the acquisition of such data are also provided to guide researchers in the characterization of this and similar compounds. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science, facilitating the identification and utilization of this versatile chemical intermediate.

Introduction

This compound is a halogenated alcohol with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of a primary alcohol provides a reactive site for a variety of chemical transformations, while the gem-difluoro and bromo functionalities at the opposing end of the carbon chain offer unique opportunities for introducing fluorine and for carbon-carbon bond formation, respectively. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound. This guide aims to fill the current void in available experimental data by providing robust predictions and standardized protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency correlations, as well as analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted Spectrum Details:

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~3.80 | Triplet | 2H | H-1 (-CH₂OH) | J(H1, H2) ≈ 6.5 Hz |

| ~2.50 | Triplet of Triplets | 2H | H-3 (-CH₂CBrF₂) | J(H3, H2) ≈ 7.5 Hz, J(H3, F) ≈ 15 Hz |

| ~2.00 | Quintet | 2H | H-2 (-CH₂CH₂CH₂-) | J(H2, H1) ≈ 6.5 Hz, J(H2, H3) ≈ 7.5 Hz |

| ~1.60 | Singlet (broad) | 1H | -OH | Exchanges with D₂O |

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted Spectrum Details:

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity (due to C-F coupling) |

| ~125 | C-4 (-CBrF₂) | Triplet (¹JCF) |

| ~61 | C-1 (-CH₂OH) | Singlet |

| ~38 | C-3 (-CH₂CBrF₂) | Triplet (²JCF) |

| ~28 | C-2 (-CH₂CH₂CH₂-) | Triplet (³JCF) |

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

Predicted Spectrum Details:

-

Solvent: CDCl₃

-

Frequency: 376 MHz

-

Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~ -50 to -70 | Triplet | -CBrF₂ | J(F, H3) ≈ 15 Hz |

Infrared (IR) Spectroscopy

Predicted Spectrum Details:

-

Sample Phase: Liquid film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1470-1430 | Medium | C-H bend (scissoring) |

| 1250-1050 | Strong | C-F stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 700-550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Predicted Spectrum Details:

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 188/190 | Low | [M]⁺ (Molecular ion peak, Br isotopes) |

| 171/173 | Medium | [M-OH]⁺ |

| 109 | High | [M-Br]⁺ |

| 91 | Medium | [C₄H₆F₂]⁺ |

| 71 | Medium | [C₄H₈O]⁺ |

| 57 | High | [C₃H₅O]⁺ |

Note on Bromine Isotopes: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), fragments containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).

-

Instrumentation: Utilize a multinuclear NMR spectrometer with a minimum field strength of 400 MHz for ¹H.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse, 1-2 second relaxation delay, 8-16 scans.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Use a fluorine-free probe or a probe with a fluorine background signal that does not interfere with the sample signals.

-

IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the neat liquid can be analyzed.[3] Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[5][6]

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-250).

-

Detection: A suitable detector, such as an electron multiplier, will detect the ions.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Bromo-4,4-difluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability characteristics of 4-Bromo-4,4-difluorobutan-1-ol, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Given the absence of specific experimental data in publicly available literature, this document outlines the predicted properties based on the compound's structure and provides comprehensive, adaptable experimental protocols for determining its solubility and stability profiles.

Core Concepts: Structure and Predicted Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The primary alcohol group (-OH) is expected to impart some degree of polarity and the ability to act as a hydrogen bond donor and acceptor. The difluoromethylene group (-CF2-) significantly increases the compound's polarity and can influence its metabolic stability. The terminal bromine atom (-Br) is a good leaving group and a potential site for nucleophilic substitution or degradation reactions.

Solubility Profile

The solubility of an organic compound is a critical parameter in its application, influencing reaction kinetics, formulation, and bioavailability. The presence of both a polar alcohol group and a polar difluoromethylene group suggests that this compound will exhibit a degree of solubility in both polar and some non-polar organic solvents. Its solubility in water is expected to be limited due to the hydrophobic four-carbon chain and the presence of the bromine atom.

Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. Solubility in water is likely limited by the hydrophobic backbone. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Soluble | The polar C-F and C-O bonds will interact favorably with the dipoles of aprotic polar solvents. |

| Non-Polar | Hexane, Toluene | Sparingly soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

A qualitative and quantitative approach is recommended to determine the solubility profile of this compound.

1. Qualitative Solubility Testing:

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

-

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the test solvent in 0.2 mL increments, vortexing after each addition.

-

Observe for complete dissolution.

-

Categorize solubility as:

-

Soluble: Dissolves completely.

-

Sparingly soluble: Partial dissolution.

-

Insoluble: No visible dissolution.

-

-

-

Test Solvents:

-

Water

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Toluene

-

Hexane

-

2. Quantitative Solubility Determination (Shake-Flask Method):

This method provides a precise measurement of solubility in a given solvent at a specific temperature.

-

Procedure:

-

Prepare a supersaturated solution of this compound in the chosen solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for any undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

-

Calculate the solubility in mg/mL or mol/L.

-

Solubility Determination Workflow

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in synthetic processes. The primary alcohol is generally stable, but the carbon-bromine bond is a potential site for degradation, particularly through hydrolysis or nucleophilic attack. The presence of two fluorine atoms on the same carbon as the bromine may influence the stability of the C-Br bond.

Predicted Stability

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal | Likely stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Elimination (HBr loss) to form an unsaturated alcohol, or other decomposition products. |

| Aqueous (Hydrolysis) | Potentially susceptible to hydrolysis, especially under basic conditions. | 4,4-Difluorobutane-1,4-diol (from substitution of Br with OH). |

| Oxidative | The alcohol group may be susceptible to oxidation. | 4-Bromo-4,4-difluorobutanal or 4-Bromo-4,4-difluorobutanoic acid. |

| Photolytic | The C-Br bond may be susceptible to photolytic cleavage. | Radical intermediates leading to various degradation products. |

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions. These studies are essential for the development of stability-indicating analytical methods.

-

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Characterize any significant degradation products using techniques such as LC-MS and NMR.

-

-

Stress Conditions:

-

Acidic Hydrolysis:

-

Solvent: 0.1 M HCl

-

Temperature: 60°C

-

Duration: 24 hours, with sampling at intermediate time points.

-

-

Basic Hydrolysis:

-

Solvent: 0.1 M NaOH

-

Temperature: 60°C

-

Duration: 24 hours, with sampling at intermediate time points.

-

-

Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Temperature: Room Temperature

-

Duration: 24 hours, with sampling at intermediate time points.

-

-

Thermal Degradation:

-

Condition: Solid compound stored at 80°C in a controlled oven.

-

Duration: 48 hours, with periodic sampling.

-

-

Photolytic Degradation:

-

Condition: Solution exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Temperature: Room Temperature.

-

-

Forced Degradation Study Workflow

Conclusion

The Strategic Application of 4-Bromo-4,4-difluorobutan-1-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4,4-difluorobutan-1-ol is a halogenated fluorochemical that has emerged as a versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a primary alcohol, a gem-difluoro group, and a reactive bromo substituent, provides a powerful platform for the synthesis of novel and complex bioactive molecules. The strategic incorporation of the 4,4-difluorobutyl moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, making this reagent a valuable tool in modern drug discovery. This technical guide explores the potential applications of this compound, detailing its chemical reactivity, synthetic utility, and the biological relevance of the resulting fluorinated compounds.

Physicochemical Properties and Synthetic Versatility

The distinct chemical functionalities of this compound offer multiple avenues for synthetic elaboration. The presence of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and bioavailability.[1]

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 155957-60-1 |

| Molecular Formula | C₄H₇BrF₂O |

| Molecular Weight | 189.00 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not reported |

| Density | Not reported |

The primary alcohol serves as a handle for oxidation to an aldehyde or carboxylic acid, or for esterification and etherification reactions. The bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions to introduce a wide range of functional groups.[4]

Core Synthetic Applications

The strategic placement of the gem-difluoro group and the reactive bromine and hydroxyl functionalities makes this compound a key intermediate for various synthetic transformations.

Nucleophilic Substitution Reactions

The bromine atom can be displaced by a variety of nucleophiles, including amines, phenols, and thiols, to generate a diverse array of 4,4-difluorobutylated compounds. This allows for the introduction of the fluorinated alkyl chain into various molecular scaffolds.

Oxidation and Further Derivatization

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.

Potential Therapeutic Areas

The incorporation of the 4,4-difluorobutyl moiety can be advantageous in several therapeutic areas due to the improved drug-like properties it can confer.

Oncology: Kinase Inhibitors

Many kinase inhibitors suffer from metabolic instability. The introduction of a gem-difluoro group can block metabolic oxidation at the benzylic position, a common site of metabolism for many kinase inhibitors. While direct synthesis of kinase inhibitors from this compound is not yet widely published, the utility of related fluorinated building blocks in this area is well-established. For instance, various kinase inhibitors are under development that utilize fluorinated moieties to enhance their profiles.[5][6][7]

Epigenetics: BRD4 Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and an attractive target in oncology.[8][9][10] The gem-difluoro group can be a valuable addition to BRD4 inhibitors to improve their pharmacokinetic properties. The workflow below illustrates a hypothetical synthetic route and subsequent biological evaluation of a BRD4 inhibitor incorporating the 4,4-difluorobutyl group.

Neuroscience: PET Tracers

The development of Positron Emission Tomography (PET) tracers often involves the incorporation of fluorine-18. While direct use of this compound for this purpose is not extensively documented, its structure is highly amenable to radiolabeling strategies. The bromo group can be substituted with [¹⁸F]fluoride, or the molecule can be modified to introduce other functionalities suitable for radiolabeling.[2][11]

Experimental Protocols

While specific, published protocols starting directly from this compound for the synthesis of named bioactive compounds are limited in the public domain, the following represents a general, plausible experimental protocol for a key synthetic transformation.

General Procedure for Nucleophilic Substitution with a Phenol

Objective: To synthesize a 4-(4,4-difluorobutoxy)phenyl derivative.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-nitrophenol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(4,4-difluorobutoxy)phenyl derivative.

Expected Outcome: The desired ether product. Characterization would be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Signaling Pathways

Molecules derived from this compound could potentially modulate various signaling pathways depending on the final molecular structure. For instance, a BRD4 inhibitor would impact the transcription of key oncogenes like c-Myc.

References

- 1. researchgate.net [researchgate.net]

- 2. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H7BrF2O | CID 2736272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 155957-60-1 [smolecule.com]

- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]

- 7. AU2022405115A1 - Raf kinase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 8. Inhibition of BRD4 activates the AKT-SIRT3 signaling pathway to suppress apoptosis and attenuate hyperoxia-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potential of BRD4 inhibition in tumour mechanosignaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

The Fluorinated Building Block 4-Bromo-4,4-difluorobutan-1-ol: A Review of Available Technical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Experimentally determined physical and spectroscopic data for 4-Bromo-4,4-difluorobutan-1-ol are not widely reported in the scientific literature. The following table summarizes the basic computed and catalog information for this compound. For comparative purposes, experimental data for the related, more heavily fluorinated compound, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, is also included.

| Property | This compound | 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol |

| CAS Number | 155957-60-1[1][2] | 234443-21-1[4] |

| Molecular Formula | C₄H₇BrF₂O[1][2] | C₄H₅BrF₄O[4] |

| Molecular Weight | 189.00 g/mol [2] | 224.98 g/mol [4] |

| Boiling Point | Data not available | 146.2 °C @ 760 Torr[4] |

| Density | Data not available | 1.769 g/mL[4] |

| Refractive Index | Data not available | 1.3940[4] |

Spectroscopic Data:

A comprehensive search of scientific databases did not yield experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry) for this compound. While predicted mass spectral data is available from some databases, the lack of experimental spectra prevents a detailed analysis and confirmation of the compound's structure.[5]

Synthesis and Reactivity

General Synthetic Approaches

Detailed, step-by-step experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, general synthetic strategies can be proposed based on established methods for the preparation of fluorinated compounds.

One potential route is the fluorination of a corresponding bromo-precursor . For example, a suitable brominated butanol derivative could be subjected to fluorination using a variety of reagents.[1] Another approach could involve the simultaneous or sequential bromination and fluorination of a butanol derivative .[1] A third possibility is a multi-step synthesis designed to introduce the desired functional groups with control over the reaction sequence.[1]

A hypothetical synthetic workflow for the preparation of this compound could start from γ-butyrolactone, a readily available starting material. This would involve a ring-opening and subsequent functional group manipulations to introduce the bromine and fluorine atoms.

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the bromodifluoromethyl moiety.

-

Alcohol Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification.

-

Bromodifluoromethyl Group: The bromine atom is susceptible to nucleophilic substitution , allowing for the introduction of a variety of other functional groups.[1] This position is also reactive towards organometallic reagents. Under basic conditions, the compound may undergo elimination reactions .[1]

The interplay of these two functional groups allows for a range of synthetic transformations, making it a potentially useful building block. For instance, the alcohol could be protected, followed by a reaction at the bromodifluoromethyl group, and subsequent deprotection.

Caption: A diagram illustrating the potential reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

Fluorinated compounds are of significant interest in drug discovery due to the ability of fluorine to modulate key properties of bioactive molecules.[3] While this compound is positioned as a potentially valuable building block for introducing the bromodifluoromethyl group, specific examples of its use in the synthesis of pharmaceuticals with associated signaling pathway information are not available in the reviewed literature. Its utility is therefore inferred from the broader application of fluorinated building blocks in medicinal chemistry.

In materials science, the incorporation of fluorinated moieties can impart unique properties such as thermal stability and altered electronic characteristics. There is a mention of its potential use in the synthesis of polyfluorinated biphenyls and photoactive materials, although detailed studies are lacking.[1]

Conclusion

This compound is a commercially available fluorinated building block with theoretical potential in organic synthesis, drug discovery, and materials science. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive characterization, and specific applications with validated experimental protocols. For researchers and drug development professionals, this necessitates either de novo synthesis and characterization or reliance on supplier-provided data, which may be limited. The lack of in-depth technical information currently hinders the full exploitation of this potentially valuable chemical entity. Further research and publication of its properties and reactivity are required to fully assess its utility as a fluorinated building block.

References

- 1. Buy this compound | 155957-60-1 [smolecule.com]

- 2. This compound | C4H7BrF2O | CID 2736272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 155957-60-1 [benchchem.com]

- 4. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol [234443-21-1] | China Manufacturer [gmchemix.com]

- 5. PubChemLite - this compound (C4H7BrF2O) [pubchemlite.lcsb.uni.lu]

Navigating Drug Discovery: A Technical Guide to the Lipophilicity and Metabolic Stability of 4-Bromo-4,4-difluorobutan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the careful tuning of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these, lipophilicity and metabolic stability stand out as critical determinants of a drug candidate's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This technical guide delves into the core principles governing the lipophilicity and metabolic stability of 4-Bromo-4,4-difluorobutan-1-ol and its derivatives, a class of compounds with potential as versatile building blocks in medicinal chemistry.

The strategic incorporation of fluorine and bromine atoms into a carbon scaffold offers a powerful tool to modulate these properties. While specific experimental data for this compound derivatives are not extensively available in public literature, this guide provides a framework for understanding their likely characteristics based on established principles and data from structurally analogous compounds. By presenting representative data, detailed experimental protocols, and logical relationship diagrams, this document aims to equip researchers with the foundational knowledge to design and evaluate novel therapeutic agents.

Data Presentation: Lipophilicity and Metabolic Stability

The following tables summarize quantitative data for compounds structurally related to this compound. This information serves as a valuable proxy for predicting the behavior of its derivatives and for guiding synthetic strategies.

Table 1: Representative Lipophilicity Data of Fluorinated Alkanols

| Compound | Structure | LogP | Reference Compound | LogP of Reference | ΔLogP (Fluorinated - Reference) |

| 2-Fluoroethanol | FCH₂CH₂OH | -0.33 | Ethanol | -0.31 | -0.02 |

| 2,2-Difluoroethanol | F₂CHCH₂OH | 0.05 | Ethanol | -0.31 | +0.36 |

| 2,2,2-Trifluoroethanol | F₃CCH₂OH | 0.41 | Ethanol | -0.31 | +0.72 |

| 1-Fluorobutanol | CH₃(CH₂)₂CHFOH | 0.88 | 1-Butanol | 0.88 | 0.00 |

| 4-Fluorobutanol | F(CH₂)₄OH | 0.53 | 1-Butanol | 0.88 | -0.35 |

Note: Data is illustrative and sourced from analogous compounds to demonstrate the impact of fluorination on lipophilicity. The exact LogP of this compound derivatives would require experimental determination.

Table 2: Representative Metabolic Stability Data of Halogenated Compounds in Human Liver Microsomes (HLM)

| Compound Class | Representative Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Alkyl Alcohol | CH₃(CH₂)₃OH | > 60 | < 10 |

| Monofluoroalkane | CH₃(CH₂)₃CH₂F | 45 | 25 |

| Difluoroalkane (geminal) | CH₃(CH₂)₂CHF₂ | > 60 | < 15 |

| Bromoalkane | CH₃(CH₂)₃CH₂Br | 30 | 40 |

Note: This data is hypothetical and serves to illustrate expected trends. Metabolic stability is highly dependent on the specific structure and the metabolic enzymes involved.

Experimental Protocols

Accurate determination of lipophilicity and metabolic stability is crucial for the validation of theoretical predictions and the progression of drug candidates. The following are detailed methodologies for key in vitro experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.[1][2][3]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in either water or n-octanol.

-

Partitioning: In a glass vial, add a known volume of the n-octanol-saturated water and water-saturated n-octanol (typically in a 1:1 ratio). Add a small aliquot of the test compound stock solution to achieve a final concentration that is accurately measurable in both phases.

-

Equilibration: Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Analyze the concentration of the test compound in each phase using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Assessment of Metabolic Stability by Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in microsomes.[4][5][6][7][8]

Materials:

-

Test compound

-

Pooled liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Positive control compounds (with known high and low metabolic clearance)

-

Quenching solution (e.g., cold acetonitrile or methanol containing an internal standard)

-

Incubator/water bath (37°C)

-

LC-MS/MS for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing cold quenching solution to stop the enzymatic reaction and precipitate the proteins.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the assay.[4][6]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound derivatives.

Caption: Workflow for the in vitro microsomal stability assay.

Caption: Logical relationships between structure and properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal oxidation of bromo-, chloro- and fluorobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes Utilizing 4-Bromo-4,4-difluorobutan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4,4-difluorobutan-1-ol is a valuable and versatile fluorinated building block in modern organic synthesis. Its unique structure, featuring a primary alcohol and a bromodifluoromethyl group, offers two distinct points for chemical modification, making it an attractive precursor for the synthesis of a wide range of complex molecules. The presence of the gem-difluoro group can significantly influence the physicochemical properties of the target molecules, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug discovery and materials science.[1]

This document provides detailed application notes and experimental protocols for key synthetic transformations using this compound as a precursor, with a focus on nucleophilic substitution reactions at the bromine-bearing carbon.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound involves the displacement of the bromide ion by a nucleophile in an S(_N)2 reaction.[2] The electron-withdrawing nature of the two fluorine atoms can influence the reaction rate. The hydroxyl group on the other end of the molecule can either be left unprotected or protected with a suitable protecting group, depending on the desired final product and the reaction conditions.

Caption: General Nucleophilic Substitution Pathway.

Application Note 1: Synthesis of Alkoxy and Aryloxy Derivatives (O-Nucleophiles)

The reaction of this compound with alcohols and phenols provides access to a variety of ether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Experimental Protocol: Synthesis of 4-(4,4-Difluorobutoxy)phenol

This protocol describes the synthesis of an aryloxy derivative, a common structural motif in medicinal chemistry.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 189.00 | 1.89 g | 10.0 mmol |

| 4-Hydroxyphenol | 110.11 | 1.10 g | 10.0 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a stirred solution of 4-hydroxyphenol (1.10 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in N,N-dimethylformamide (50 mL) is added this compound (1.89 g, 10.0 mmol).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 75-85%

Application Note 2: Synthesis of Thioether Derivatives (S-Nucleophiles)

Thioethers are important functional groups in many biologically active molecules. This compound readily reacts with thiols in the presence of a base to form the corresponding thioethers.

Experimental Protocol: Synthesis of S-(4,4-Difluorobutyl)thiophenol

This protocol details the reaction with a simple aromatic thiol.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 189.00 | 1.89 g | 10.0 mmol |

| Thiophenol | 110.18 | 1.10 g (1.02 mL) | 10.0 mmol |

| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11.0 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 40 mL | - |

Procedure:

-

To a suspension of sodium hydride (0.44 g, 11.0 mmol) in anhydrous tetrahydrofuran (20 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of thiophenol (1.10 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.89 g, 10.0 mmol) in anhydrous THF (10 mL) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is carefully quenched by the slow addition of water (10 mL).

-

The mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield the final product.

Expected Yield: 80-90%

Application Note 3: Synthesis of Amino Derivatives (N-Nucleophiles)

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical synthesis. Primary and secondary amines can act as nucleophiles to displace the bromide from this compound.

Caption: General Experimental Workflow.

Experimental Protocol: Synthesis of 4-(4,4-Difluorobutyl)morpholine

This protocol illustrates the reaction with a cyclic secondary amine.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 189.00 | 1.89 g | 10.0 mmol |

| Morpholine | 87.12 | 1.74 g (1.74 mL) | 20.0 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |

Procedure:

-

A mixture of this compound (1.89 g, 10.0 mmol), morpholine (1.74 g, 20.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in acetonitrile (50 mL) is heated to reflux (approximately 82 °C) for 24 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and dichloromethane (50 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to give the title compound.

Expected Yield: 70-80%

Summary of Quantitative Data

| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Hydroxyphenol | 4-(4,4-Difluorobutoxy)phenol | K₂CO₃ | DMF | 80 | 12 | 75-85 |

| Thiophenol | S-(4,4-Difluorobutyl)thiophenol | NaH | THF | RT | 16 | 80-90 |

| Morpholine | 4-(4,4-Difluorobutyl)morpholine | K₂CO₃ | CH₃CN | Reflux | 24 | 70-80 |

Conclusion

This compound is a highly useful precursor for the synthesis of a variety of fluorinated compounds through nucleophilic substitution reactions. The protocols provided herein offer robust methods for the preparation of ethers, thioethers, and amines, which are key intermediates in drug discovery and materials science. These reactions generally proceed in good to excellent yields under standard laboratory conditions. Researchers can adapt these protocols for a wide range of other nucleophiles to generate diverse libraries of fluorinated molecules for further investigation.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-4,4-difluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reactions of 4-Bromo-4,4-difluorobutan-1-ol, a versatile fluorinated building block. The gem-difluoro moiety is of significant interest in medicinal chemistry, as the introduction of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This document outlines procedures for the substitution of the bromine atom with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents, to generate a library of functionalized difluorinated compounds for applications in drug discovery and materials science.

General Reaction Scheme

The nucleophilic substitution reactions of this compound proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating the attack by a nucleophile and the displacement of the bromide leaving group.

Caption: General Sɴ2 reaction workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous solvents or moisture-sensitive reagents. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-Azido-4,4-difluorobutan-1-ol

This protocol describes the synthesis of an azide-functionalized difluorobutanol, a useful intermediate for the introduction of nitrogen-containing heterocycles via click chemistry.

Procedure:

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Azido-4,4-difluorobutan-1-ol.

Protocol 2: Synthesis of 4-Anilino-4,4-difluorobutan-1-ol

This protocol details the synthesis of an N-aryl difluorobutanol derivative.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.2 eq) in acetonitrile (0.3 M).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-Anilino-4,4-difluorobutan-1-ol.

Protocol 3: Synthesis of 4-Ethoxy-4,4-difluorobutan-1-ol

This protocol outlines the preparation of an ether-linked difluorobutanol.

Procedure:

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in absolute ethanol (0.5 M), add this compound (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by fractional distillation or column chromatography to obtain 4-Ethoxy-4,4-difluorobutan-1-ol.

Protocol 4: Synthesis of 4-(Phenylthio)-4,4-difluorobutan-1-ol

This protocol describes the formation of a thioether derivative.

Procedure:

-

In a flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M).

-

Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction with water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to give 4-(Phenylthio)-4,4-difluorobutan-1-ol.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution reactions of this compound based on the protocols described above.

| Product | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Spectroscopic Data (Expected) |

| 4-Azido-4,4-difluorobutan-1-ol | Sodium Azide | DMF | - | 60 | 12 | 85-95 | ¹H NMR: δ 3.70 (t, 2H), 2.30-2.50 (m, 2H), 1.80-2.00 (m, 2H). ¹⁹F NMR: δ -90 to -100 (t). IR (cm⁻¹): ~2100 (N₃). |

| 4-Anilino-4,4-difluorobutan-1-ol | Aniline | Acetonitrile | K₂CO₃ | Reflux | 24 | 70-80 | ¹H NMR: δ 7.20-7.30 (m, 2H), 6.70-6.80 (m, 3H), 4.50 (br s, 1H), 3.65 (t, 2H), 2.20-2.40 (m, 2H), 1.70-1.90 (m, 2H). |

| 4-Ethoxy-4,4-difluorobutan-1-ol | Sodium Ethoxide | Ethanol | - | RT | 16 | 65-75 | ¹H NMR: δ 3.68 (t, 2H), 3.55 (q, 2H), 2.10-2.30 (m, 2H), 1.80-2.00 (m, 2H), 1.25 (t, 3H). ¹⁹F NMR: δ -85 to -95 (t). |

| 4-(Phenylthio)-4,4-difluorobutan-1-ol | Thiophenol | THF | NaH | RT | 18 | 80-90 | ¹H NMR: δ 7.40-7.50 (m, 5H), 3.60 (t, 2H), 2.40-2.60 (m, 2H), 1.70-1.90 (m, 2H). |

Note: Spectroscopic data are predicted and may vary based on the specific instrumentation and conditions used. It is recommended to perform full characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compounds.

Applications in Drug Development

The derivatives of this compound are valuable building blocks in medicinal chemistry. The introduction of the gem-difluoromethylene group can act as a bioisostere for a carbonyl or ether oxygen, potentially improving the pharmacokinetic profile of a drug candidate.

Caption: Logical workflow from the starting material to potential drug candidates.

The synthesized derivatives can be further elaborated. For example, the azido derivative can undergo "click" chemistry to form triazoles, a common scaffold in pharmaceuticals. The amino and hydroxyl functionalities provide handles for amide bond formation or etherification, allowing for the incorporation of these fluorinated motifs into larger, more complex molecules. The strategic placement of the difluoro group can block metabolic oxidation at that position, leading to an increased half-life of the drug.

References

Application Note: Synthesis of Novel Amino-Alcohols via Nucleophilic Substitution of 4-Bromo-4,4-difluorobutan-1-ol with Amines

Audience: Researchers, scientists, and drug development professionals.